卡瑞替尼

描述

卡利普莱津是一种非典型抗精神病药物,由盖德昂·里希特公司开发。 它主要用于治疗精神分裂症、双相躁狂症、双相抑郁症和重度抑郁症 . 卡利普莱津在多巴胺 D2 和 D3 受体处起部分激动剂作用,对 D3 受体的偏好性更高,并且还与血清素受体相互作用 .

科学研究应用

卡利普莱津具有广泛的科学研究应用:

化学: 对其独特的化学性质和反应进行研究。

生物学: 研究重点在于它与各种生物受体的相互作用及其对细胞过程的影响.

医学: 卡利普莱津广泛用于临床试验,用于治疗精神分裂症和双相情感障碍等精神疾病.

工业: 该化合物用于制药行业开发抗精神病药物.

作用机制

生化分析

Biochemical Properties

Cariprazine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It functions as a partial agonist at dopamine D2 and D3 receptors and serotonin 5-HT1A receptors . Cariprazine also exhibits moderate antagonistic properties at serotonin 5-HT2A and 5-HT2B receptors, as well as histamine H1 receptors . These interactions contribute to its therapeutic effects in treating psychiatric disorders.

Cellular Effects

Cariprazine influences various types of cells and cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. By acting on dopamine D2 and D3 receptors, cariprazine modulates dopaminergic neurotransmission, which is crucial for maintaining normal cognitive and emotional functions . Additionally, cariprazine’s activity on serotonin receptors helps improve psychotic and manic symptoms while reducing the occurrence of extrapyramidal symptoms .

Molecular Mechanism

The molecular mechanism of cariprazine involves partial agonism at dopamine D2 and D3 receptors and serotonin 5-HT1A receptors . Cariprazine’s high affinity for D3 receptors allows it to cause a unique D3 blockade, which is not reversible by dopamine . This blockade helps normalize dopamine release within the prefrontal cortex, improving negative symptoms and cognitive deficits in patients with schizophrenia . Cariprazine also exhibits antagonistic properties at serotonin 5-HT2A and 5-HT2B receptors, contributing to its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cariprazine change over time. Cariprazine is extensively metabolized by the liver, mainly by cytochrome P450 3A4 and to a lesser extent by cytochrome P450 2D6 . The parent drug and its metabolites, desmethylcariprazine and didesmethylcariprazine, contribute to its efficacy and tolerability . The extended half-life of didesmethylcariprazine is primarily responsible for later efficacy and tolerability issues .

Dosage Effects in Animal Models

The effects of cariprazine vary with different dosages in animal models. At physiological doses, cariprazine causes a unique D3 blockade, improving negative symptoms and cognitive deficits . At high doses, cariprazine may cause toxic or adverse effects . It is essential to determine the appropriate dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

Cariprazine is involved in various metabolic pathways, primarily metabolized by cytochrome P450 3A4 and to a lesser extent by cytochrome P450 2D6 . The parent drug and its metabolites, desmethylcariprazine and didesmethylcariprazine, contribute to its therapeutic effects . These metabolites are pharmacologically equipotent to cariprazine and mediate its therapeutic effects .

Transport and Distribution

Cariprazine is transported and distributed within cells and tissues through various transporters and binding proteins. It is extensively metabolized by the liver, and its metabolites contribute to its efficacy and tolerability . The extended half-life of didesmethylcariprazine ensures prolonged therapeutic effects .

Subcellular Localization

Cariprazine’s subcellular localization is influenced by its targeting signals and post-translational modifications. It interacts with dopamine D2 and D3 receptors and serotonin 5-HT1A receptors, which are distributed in various brain regions, including the hypothalamus, limbic areas, ventral tegmental area, and cerebral cortex . These interactions contribute to its therapeutic effects in treating psychiatric disorders.

准备方法

卡利普莱津的合成涉及几个关键步骤:

化学反应分析

卡利普莱津会发生各种化学反应:

氧化: 卡利普莱津可以被氧化生成去甲基-卡利普莱津和二去甲基-卡利普莱津.

还原: 该化合物可以在特定条件下发生还原反应。

这些反应中常用的试剂包括过氧化氢等氧化剂和氢化铝锂等还原剂 . 这些反应形成的主要产物是去甲基-卡利普莱津和二去甲基-卡利普莱津 .

相似化合物的比较

属性

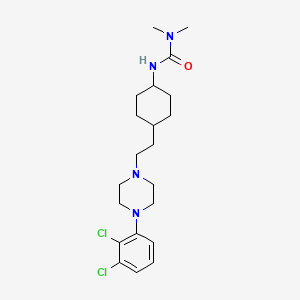

IUPAC Name |

3-[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]-1,1-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32Cl2N4O/c1-25(2)21(28)24-17-8-6-16(7-9-17)10-11-26-12-14-27(15-13-26)19-5-3-4-18(22)20(19)23/h3-5,16-17H,6-15H2,1-2H3,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPWSJANDNDDRMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80232867 | |

| Record name | Cariprazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80232867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

While recent research points to the involvement of multiple neurotransmitters in the development and maintenance of schizophrenia and bipolar disorders, the dopamine hypothesis has been and continues to be a key theory in understanding the pathophysiology of these psychiatric disorders. Dopamine is a neurotransmitter that plays several important roles in cells, and most importantly, it is a crucial neurotransmitter involved in reward processing and motivation. The nigrostriatal, mesolimbic, and mesocortical systems consist of dopaminergic projections. The dopamine hypothesis states that dopaminergic aberrations are observed in schizophrenia and bipolar disorders. For example, hyperactive dopamine D2 receptor activity has been associated with positive symptoms of schizophrenia, such as hallucinations and delusions. On the other hand, alterations in dopamine D3 receptors may be involved in producing negative symptoms of schizophrenia. It was stated that hyperdopaminergia, caused by elevations in D2/3 receptor availability and a hyperactive reward processing network, underlies the development of mania in bipolar disorder. The exact mechanism of action of cariprazine is not fully elucidated. Cariprazine potently binds to both of these receptors, more preferably to D3 receptors with higher affinity. Preclinical studies suggest that D3 receptor blockade is associated with exerting pro-cognitive and antidepressant effects and attenuating negative symptoms in schizophrenia. This unique mechanism of action differs from that of other antipsychotic agents that mostly target D2 and 5-HT2A receptors. Cariprazine is also a partial agonist at 5-HT1A receptors, an antagonist at 5-HT2B and 5-HT2A receptors, an antagonist at histamine H1 receptors. It also binds to 5-HT2C, alpha (α)-1A adrenergic, and alpha (α)-1B adrenergic receptors with low affinity., The mechanism of action of cariprazine in schizophrenia and bipolar I disorder is unknown. However, the efficacy of cariprazine could be mediated through a combination of partial agonist activity at central dopamine D2 and serotonin 5-HT1A receptors and antagonist activity at serotonin 5-HT2A receptors. Cariprazine forms two major metabolites, desmethyl cariprazine (DCAR) and didesmethyl cariprazine (DDCAR), that have in vitro receptor binding profiles similar to the parent drug., All clinically effective antipsychotics are known to act on the dopaminergic system, and previous studies have demonstrated that repeated treatment with antipsychotics produced region-specific changes in dopamine receptor levels. Cariprazine is a dopamine D3 and D2 receptor partial agonist with preferential binding to D3 receptors. We examined the effects of chronic cariprazine administration on dopamine receptor levels. Rats were administered either vehicle or cariprazine (0.06, 0.2, or 0.6 mg/kg) for 28 days. Dopamine receptor levels were quantitated using autoradiographic assays on brain tissue sections from the medial prefrontal cortex (mPFC), nucleus accumbens (NAc), caudate putamen (CPu), hippocampus (HIPP), olfactory tubercle (OT), and islands of Calleja (ICj). Chronic treatment with cariprazine did not alter D1 receptor levels in any brain region tested. Cariprazine increased D2 receptor levels in mPFC (27%-43%), NAc (40%-45%), medial (41%-53%) and lateral (52%-63%) CPu, and HIPP (38%). Cariprazine dose-dependently upregulated D3 receptor levels in ICj (32%-57%), OT (27%-67%), and NAc shell (31%-48%). Repeated cariprazine treatment increased D4 receptor in NAc (53%-82%), medial (54%-98%) and lateral (58%-74%) CPu, and HIPP (38%-98%). Similar to other antipsychotics, cariprazine upregulated D2 and D4 receptor levels in various brain regions. Cariprazine was unique among antipsychotics in increasing D3 receptor levels, which may support its unique psychopharmacologic properties. | |

| Record name | Cariprazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06016 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cariprazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8310 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

839712-12-8 | |

| Record name | Cariprazine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0839712128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cariprazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06016 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cariprazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80232867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARIPRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6RJL8B278 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cariprazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8310 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

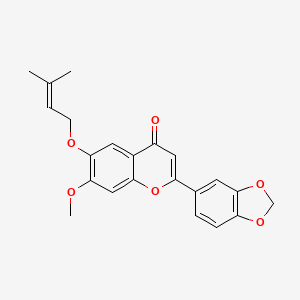

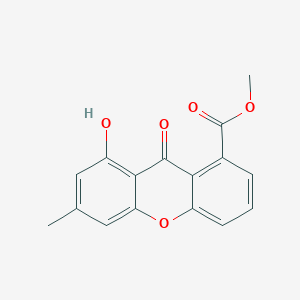

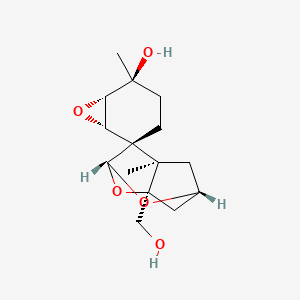

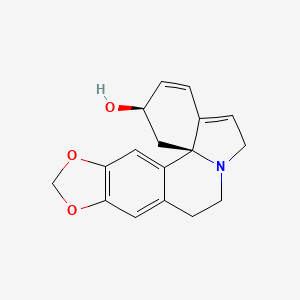

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzenesulfonic acid, 2-amino-5-[[2-(sulfooxy)ethyl]sulfonyl]-](/img/structure/B1246809.png)